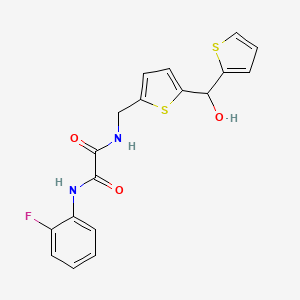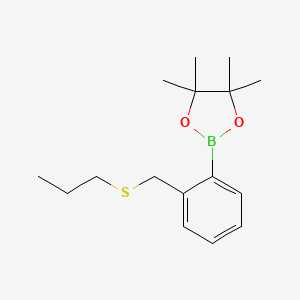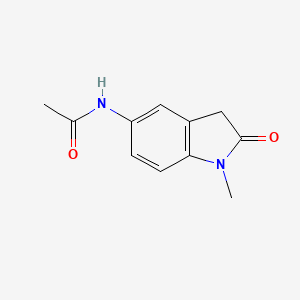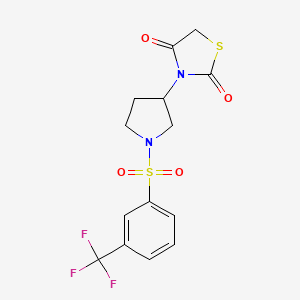![molecular formula C23H18Cl2N4OS B2591983 N-(3,4-Dichlorphenyl)-2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid CAS No. 720667-96-9](/img/structure/B2591983.png)
N-(3,4-Dichlorphenyl)-2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been studied for their potential biological activities . The presence of the benzyl and phenyl groups, as well as the sulfanyl and acetamide moieties, could influence its properties and potential applications.
Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the benzyl and phenyl groups, as well as the sulfanyl and acetamide moieties, could influence its molecular structure and properties.Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the 1,2,4-triazole ring, as well as the benzyl and phenyl groups, and the sulfanyl and acetamide moieties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-triazole ring, as well as the benzyl and phenyl groups, and the sulfanyl and acetamide moieties, could influence its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Das Vorhandensein der 4,5-disubstituierten 4H-1,2,4-Triazol-3-thiol-Einheit in dieser Verbindung wurde mit antibakteriellen Wirkungen in Verbindung gebracht . Forscher haben ihr Potenzial als antimikrobielles Mittel, insbesondere gegen Bakterienstämme, untersucht. Weitere Untersuchungen zu ihrem Wirkmechanismus und ihrer Wirksamkeit sind gerechtfertigt.
Krebsforschung
Das Gebiet der Onkologie sucht ständig nach neuen Verbindungen zur Behandlung von Krebs. Das Triazol-Gerüst hat in der Krebsforschung vielversprechend gewirkt . Forscher könnten das Potenzial dieser Verbindung als unterstützende Therapie oder sogar als Leitverbindung zur Entwicklung neuer Krebsmedikamente untersuchen.
Antiepileptische Wirkungen
Triazole wurden auf ihre antikonvulsiven Eigenschaften untersucht . Die einzigartige Struktur dieser Verbindung könnte die neuronale Erregbarkeit beeinflussen und eine Grundlage für weitere Studien zu Epilepsie und verwandten Störungen bieten.
Elektrochrome und optische Anwendungen
Obwohl nicht direkt mit der biologischen Aktivität zusammenhängend, haben die Redoxeigenschaften bestimmter Triazole zu ihrem Einsatz in elektrochromen und optischen Geräten geführt . Forscher könnten das Potenzial von N-(3,4-Dichlorphenyl)-2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid in diesen Anwendungen untersuchen.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activity . They are believed to interact with certain enzymes or receptors in cancer cells, thereby inhibiting their growth and proliferation .
Mode of Action
It is suggested that similar 1,2,4-triazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis . The compound may interact with its targets, leading to changes in the cellular processes that result in cell death .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been associated with various biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These compounds may affect multiple biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic effects towards cancer cells, with some compounds showing promising activity against certain cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Biochemische Analyse
Biochemical Properties
2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream biological processes .
Cellular Effects
The effects of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules . Furthermore, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby affecting drug metabolism . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide have been studied over time. This compound exhibits stability under various conditions, but it can undergo degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression . The degradation products of this compound may also have biological activity, which needs to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This compound can affect metabolic flux and alter the levels of metabolites in cells . Additionally, it may require specific cofactors for its metabolic activity, which can influence its overall biochemical effects .
Transport and Distribution
The transport and distribution of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is crucial for its activity and function. This compound can be directed to specific subcellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can influence gene expression by interacting with nuclear receptors and transcription factors .
Eigenschaften
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4OS/c24-19-12-11-17(14-20(19)25)26-22(30)15-31-23-28-27-21(13-16-7-3-1-4-8-16)29(23)18-9-5-2-6-10-18/h1-12,14H,13,15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQGBAMWEZTFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2591904.png)






![3-(benzo[d]thiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2591916.png)
![3-Methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidine](/img/structure/B2591920.png)
![[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B2591921.png)
